3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
2-butyl-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-5-6-7-17-12(19)10-11(16(4)14(17)20)15-13-18(10)8(2)9(3)21-13/h5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUSJGLZOXBUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base, can afford the desired oxazolo[2,3-f]purine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the purine ring, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings and Trends
- Receptor Selectivity: Imidazo and oxazolo purinediones show divergent target profiles; imidazo derivatives (e.g., CB11) favor PPARγ, while oxazolo analogs may interact with adenosine receptors (A1, A2A) due to structural resemblance to endogenous ligands .
- Therapeutic Potential: Anti-cancer: CB11 induces ROS-mediated apoptosis in NSCLC cells . Neuroprotection: MAO-B inhibitors like pyrimido[2,1-f]purine-diones address neurodegeneration . Antibacterial: Pyrido[1,2-e]purine-diones target ThyX, a bacterial enzyme absent in humans .
Biological Activity
3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo[2,3-f]purines. This compound has attracted significant attention in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C13H16N4O3
- Molecular Weight : 290.32 g/mol
- CAS Number : 899751-42-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may function as an enzyme inhibitor or receptor modulator, influencing several biochemical pathways. Preliminary studies suggest that it can inhibit specific kinases involved in cell proliferation and survival pathways.
Antitumor Activity
Research indicates that compounds within the oxazolo[2,3-f]purine class exhibit notable antitumor activities. A study highlighted the cytotoxic effects of related purine derivatives against various cancer cell lines. For instance:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| AH-206 (related compound) | 17.3 | HeLa |
This suggests that this compound could have similar or enhanced cytotoxic effects compared to known active compounds .
Anti-inflammatory Properties
In addition to its antitumor potential, this compound has been investigated for anti-inflammatory properties. It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. The exact pathways remain under investigation but are thought to involve modulation of NF-kB signaling pathways.
Case Studies
- Study on Antitumor Activity : A recent study demonstrated that derivatives of oxazolo[2,3-f]purines showed significant cytotoxicity against breast cancer cells. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize these compounds for therapeutic use .
- Mechanistic Insights : Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that they activate caspase pathways leading to programmed cell death .
Comparison with Similar Compounds
To contextualize the biological activity of this compound within its chemical class:
| Compound Type | Biological Activity | Notable Features |
|---|---|---|
| Pyrido[2,3-d]pyrimidin-5-one | Antiproliferative | Similar structural features |
| Pyrazolo[1,5-a]pyrimidines | Kinase inhibition | Diverse biological activities |
The unique fused ring structure of this compound may impart distinct chemical and biological properties compared to these similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical parameters for synthesizing 3-butyl-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione?
- Methodological Answer : Synthesis typically involves multi-step condensation reactions, alkylation, and cyclization. Key parameters include:
- Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Catalysts : Use of mild bases (e.g., K₂CO₃) or transition-metal catalysts to improve regioselectivity .
- Purification : HPLC or column chromatography ensures >95% purity .
Q. Which analytical techniques are recommended for structural confirmation and purity assessment?
- Methodological Answer : A combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns .
- HPLC : Quantifies purity and detects byproducts .
Q. How can initial biological activity screening be designed for this compound?
- Methodological Answer :
- In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence-based or radiometric assays .
- Cell viability : MTT or ATP-luciferase assays in cancer cell lines .
- Solubility : Pre-screen in DMSO/PBS mixtures to ensure bioactivity relevance .
Advanced Research Questions
Q. How can contradictory data on this compound’s bioactivity across studies be resolved?
- Methodological Answer :
- Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency thresholds .
- Standardized protocols : Use identical cell lines, assay conditions, and controls (e.g., ATP levels in viability assays) .
- Off-target profiling : Employ kinome-wide screening or proteomics to identify confounding interactions .
Q. What strategies optimize the synthesis of derivatives to enhance target selectivity?
- Methodological Answer :
- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., butyl chain length, methyl groups) .
- Computational modeling : DFT or molecular docking predicts binding affinity with target proteins (e.g., kinases) .
- Flow chemistry : Enhances reproducibility and scalability for high-throughput derivative synthesis .
Q. How can oxidative stability be evaluated under physiological conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffer (pH 7.4) at 37°C with H₂O₂ or liver microsomes .
- LC-MS monitoring : Track degradation products over time .
- Antioxidant co-treatment : Assess if stabilizers (e.g., ascorbic acid) mitigate oxidation .
Experimental Design & Data Analysis
Q. What experimental controls are critical for validating target engagement in cellular assays?
- Methodological Answer :
- Negative controls : Use inactive analogs or siRNA knockdowns to confirm on-target effects .
- Positive controls : Include known inhibitors/activators (e.g., staurosporine for kinase assays) .
- Orthogonal assays : Validate results with complementary techniques (e.g., Western blotting after kinase inhibition) .
Q. How should researchers design studies to probe the mechanism of action?
- Methodological Answer :
- Pull-down assays : Use biotinylated probes to identify binding partners .
- Transcriptomics/Proteomics : Profile gene/protein expression changes post-treatment .
- Cryo-EM/X-ray co-crystallography : Resolve compound-target binding interfaces .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
